molecular formula C10H11N3O2S B13981343 ethyl 2-(1-methyl-1H-pyrazol-5-yl)-1,3-thiazole-4-carboxylate

ethyl 2-(1-methyl-1H-pyrazol-5-yl)-1,3-thiazole-4-carboxylate

Cat. No.: B13981343
M. Wt: 237.28 g/mol
InChI Key: TWHUVIPELDKLQR-UHFFFAOYSA-N
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Description

Ethyl 2-(1-methyl-1H-pyrazol-5-yl)-1,3-thiazole-4-carboxylate is a heterocyclic compound that combines a pyrazole ring and a thiazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(1-methyl-1H-pyrazol-5-yl)-1,3-thiazole-4-carboxylate typically involves the condensation of appropriate pyrazole and thiazole derivatives. One common method involves the reaction of 1-methyl-1H-pyrazole-5-carbaldehyde with ethyl 2-aminothiazole-4-carboxylate under acidic or basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-methyl-1H-pyrazol-5-yl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in various substituted derivatives .

Mechanism of Action

The mechanism of action of ethyl 2-(1-methyl-1H-pyrazol-5-yl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of pyrazole and thiazole rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H11N3O2S

Molecular Weight

237.28 g/mol

IUPAC Name

ethyl 2-(2-methylpyrazol-3-yl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C10H11N3O2S/c1-3-15-10(14)7-6-16-9(12-7)8-4-5-11-13(8)2/h4-6H,3H2,1-2H3

InChI Key

TWHUVIPELDKLQR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=CC=NN2C

Origin of Product

United States

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